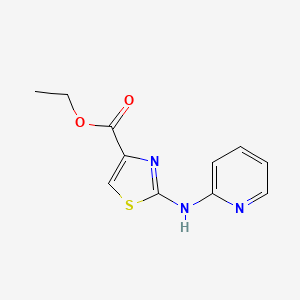

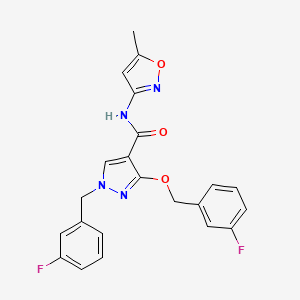

Ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate

Übersicht

Beschreibung

“Ethyl 3-(pyridin-2-ylamino)propanoate” is a compound that has been mentioned in the context of pharmaceutical chemistry . It’s worth noting that the exact compound you’re asking about might not be widely studied or it might be known under a different name.

Synthesis Analysis

A preparation method for a similar compound, “Ethyl 3-(pyridin-2-ylamino)propanoate”, involves using 2-aminopyridine and ethyl acrylate as raw materials, anhydrous ethanol as a solvent, and trifluoromethanesulfonic acid as a catalyst . The reaction is carried out under the protection of nitrogen, with oil bath heating to control the temperature .

Chemical Reactions Analysis

The preparation of “Ethyl 3-(pyridin-2-ylamino)propanoate” involves a catalytic reaction for 16-20 hours to obtain a reacting liquid . The reacting liquid is then washed with a first organic solvent, concentrated under reduced pressure, washed with a second organic solvent, and recrystallized to obtain the final product .

Wissenschaftliche Forschungsanwendungen

Anti-Fibrosis Activity

The compound has been investigated for its anti-fibrotic properties. In a study by Gu et al., a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were synthesized and evaluated against immortalized rat hepatic stellate cells (HSC-T6). Among these compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) exhibited potent anti-fibrotic activities with IC50 values of 45.69 μM and 45.81 μM, respectively. These compounds effectively inhibited collagen expression and hydroxyproline content in vitro, suggesting their potential as novel anti-fibrotic drugs .

Other Pharmacological Activities

While anti-fibrosis is a prominent application, it’s worth exploring other potential uses:

- Antimicrobial Activity : Pyrimidine derivatives, including those containing the pyridin-2-ylamino moiety, have demonstrated antimicrobial properties .

- Antiviral Activity : Similar to antimicrobial effects, pyrimidine-based compounds may exhibit antiviral properties .

- Antitumor Activity : Some pyrimidine derivatives have shown promise as antitumor agents .

Safety and Hazards

For a similar compound, “Ethyl 3-(pyridin-2-ylamino)propanoate”, safety precautions include avoiding contact with skin, eyes, and clothing, avoiding ingestion and inhalation, and avoiding prolonged or repeated exposure . It’s recommended to wash thoroughly after handling and remove contaminated clothing and wash before reuse .

Eigenschaften

IUPAC Name |

ethyl 2-(pyridin-2-ylamino)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-2-16-10(15)8-7-17-11(13-8)14-9-5-3-4-6-12-9/h3-7H,2H2,1H3,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJLOWWJZAOEGDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{[3-nitro-4-(2-{(E)-[2-(trifluoromethyl)phenyl]methylidene}hydrazino)phenyl]sulfonyl}-4-piperidinecarboxylic acid](/img/structure/B2703383.png)

![1-{6-Bromo-2-methylthieno[2,3-d]pyrimidin-4-yl}azetidine](/img/structure/B2703395.png)

![2-{[2-(4-Aminophenyl)ethyl]amino}ethan-1-ol](/img/structure/B2703398.png)

![Methyl (1S,2R,6S,7S,11R)-9-oxo-8-oxa-3-azatricyclo[5.2.2.02,6]undecane-11-carboxylate;hydrochloride](/img/structure/B2703406.png)